3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidine class, a scaffold renowned for its anticancer, antiviral, and anti-inflammatory activities. Thienopyrimidines inhibit critical targets such as EGFR and VEGFR-2, making them pivotal in drug discovery . The structural uniqueness of this compound lies in its 2-fluorobenzyl and 3-methylbenzyl sulfanyl substituents, which influence electronic properties, solubility, and target binding. This article provides a detailed comparison with structurally related analogs, emphasizing synthetic yields, physicochemical properties, and biological activities.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-2-[(3-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2OS2/c1-14-5-4-6-15(11-14)13-27-21-23-18-9-10-26-19(18)20(25)24(21)12-16-7-2-3-8-17(16)22/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLYEMQMLWGXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine core. Common reagents include thiourea and α-haloketones under basic conditions.
Introduction of the 2-Fluorobenzyl Group: This step involves the alkylation of the thienopyrimidine core with 2-fluorobenzyl halides in the presence of a base such as potassium carbonate.
Introduction of the 3-Methylbenzylsulfanyl Group: This step involves the nucleophilic substitution of the thienopyrimidine core with 3-methylbenzylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one exhibit various biological activities:
- Anticancer Activity : Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a study identified a related compound that demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress .
- Antimicrobial Properties : The compound may also possess antimicrobial activity against certain bacterial strains. Research has suggested that thieno[3,2-d]pyrimidines can inhibit bacterial growth by interfering with essential metabolic pathways .
Applications in Research
- Drug Development : The unique structure of this compound makes it a candidate for further development as an anticancer agent or antimicrobial drug. Ongoing studies are focused on optimizing its efficacy and safety profiles through structural modifications.
- Biochemical Assays : This compound can be utilized in biochemical assays to study its interactions with various biological targets, aiding in the understanding of its mechanism of action.
Case Study 1: Anticancer Screening
In a recent screening of a drug library on multicellular spheroids, researchers identified several thieno[3,2-d]pyrimidine derivatives with promising anticancer properties. The study highlighted the effectiveness of these compounds in reducing tumor growth in vitro and suggested potential pathways for clinical trials .
Case Study 2: Antimicrobial Activity Assessment
Another study evaluated the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives against common pathogens. Results indicated significant inhibition of growth for several bacterial strains at low concentrations, supporting further exploration for therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Substituent Effects : Fluorine (target compound) and chlorine () are electron-withdrawing groups, enhancing metabolic stability and receptor binding compared to methoxy groups ().
- Melting Points : Methoxy-substituted analogs (e.g., 3a: 148–150°C ) exhibit lower melting points than bulkier bromophenyl derivatives (), suggesting reduced crystallinity.
- Synthetic Yields : Pyrazole-containing derivatives (e.g., 6b: 72% yield ) are synthesized more efficiently than methyl-substituted analogs (3a: 48% ).
Structure-Activity Relationships (SAR)
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to chlorine, improving target selectivity .
- Sulfanyl Substituents : The 3-methylbenzyl sulfanyl group in the target compound offers a balance between lipophilicity and steric bulk, unlike the chlorobenzyl sulfanyl group in , which may introduce unfavorable electronic effects.
- Methoxy Groups : While methoxy-substituted analogs () are synthetically accessible, their electron-donating nature may diminish binding affinity to kinases .
Biological Activity
The compound 3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one (CAS Number: 1326926-74-2) is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 396.5 g/mol
- Structural Features : The compound features a thieno ring fused with a pyrimidine structure, which is further substituted with a 2-fluorobenzyl group and a sulfanyl group linked to a 3-methylbenzyl moiety.
Biological Activity Overview
Research indicates that thienopyrimidine derivatives exhibit various biological activities, including:
- Anticancer
- Antimicrobial
- Antioxidant
- Anti-inflammatory
These activities are primarily attributed to the structural characteristics of the thienopyrimidine core, which allows for diverse interactions with biological targets.
-
Anticancer Activity :
- Thienopyrimidines have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, they may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- A study demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer agents .
-
Antimicrobial Properties :
- The sulfanyl group in the structure enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various pathogens.
- In vitro studies have indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.
- Antioxidant Effects :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the anticancer potential of thienopyrimidine derivatives similar to our compound. The results showed that these derivatives induced apoptosis in cancer cells through the activation of caspase pathways. Specifically, the compound demonstrated IC50 values in the low micromolar range against several cancer lines, indicating strong potential for further development .
Case Study: Antimicrobial Efficacy
In another study focused on antimicrobial properties, thienopyrimidine derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves aza-Wittig reactions or carbodiimide-mediated coupling (e.g., EDC/HOBt). For example, analogous compounds were synthesized via aza-Wittig reactions at room temperature using triphenylphosphine and carbon disulfide . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (20–60°C), and stoichiometric ratios of sulfanylating agents (e.g., 3-methylbenzyl mercaptan). Purity is enhanced through column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure?
1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential for verifying molecular identity. Single-crystal X-ray diffraction (SC-XRD) is used to resolve stereochemistry and confirm substituent positioning, as demonstrated for structurally related thienopyrimidines (mean C–C bond deviation: 0.003–0.004 Å; R factor: <0.07) .
Q. How can researchers assess the compound’s purity and stability under different storage conditions?
Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization). Stability studies involve storing the compound at 4°C, 25°C, and −20°C in inert atmospheres, with periodic analysis by NMR or LC-MS to detect degradation products .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study targeting kinase inhibition?
SAR studies require synthesizing analogs with variations in the 2-fluorobenzyl and 3-methylbenzylsulfanyl groups. Molecular docking (e.g., AutoDock Vina) against kinase domains (e.g., EGFR or CDK2) can predict binding affinities. For example, similar compounds showed enhanced activity with electron-withdrawing substituents (e.g., fluorine) on the benzyl group .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
Discrepancies may arise from poor bioavailability or metabolic instability. Address this by:
Q. What computational methods predict metabolic pathways and toxicity?
In silico tools like SwissADME and ProTox-II can predict CYP450-mediated metabolism, toxicity endpoints (e.g., hepatotoxicity), and metabolite formation. For instance, fluorinated analogs may show prolonged half-lives but require scrutiny for potential bioactivation to reactive intermediates .
Q. How to optimize aqueous solubility without compromising bioactivity?
Strategies include:
Q. How to validate target engagement in cellular models?
Use RNA interference (siRNA) to knock down the target protein and assess changes in compound efficacy. Complementary approaches include biolayer interferometry (BLI) for real-time binding kinetics or fluorescence polarization assays .
Q. What experimental controls are essential for assessing off-target effects?
Include:
Q. How to design a robust in vivo efficacy study in disease models?
Follow randomized block designs with dose-response cohorts (e.g., 10–100 mg/kg). Monitor pharmacokinetic parameters (AUC, clearance) and correlate with pharmacodynamic markers (e.g., tumor volume reduction in xenograft models). Use sham-operated or wild-type animals as controls to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
